molecular formula C9H7BrO2 B3246497 (3-Bromo-1-benzofuran-2-yl)methanol CAS No. 1783960-04-2

(3-Bromo-1-benzofuran-2-yl)methanol

Cat. No.: B3246497
CAS No.: 1783960-04-2
M. Wt: 227.05 g/mol
InChI Key: WOLMUPDGDOIEEX-UHFFFAOYSA-N
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Description

(3-Bromo-1-benzofuran-2-yl)methanol is a chemical compound with the molecular formula C9H7BrO2 and a molecular weight of 227.06 g/mol . This benzofuran derivative is supplied for research applications only. Benzofuran scaffolds are common structural elements in medicinal chemistry and are found in a large number of compounds with significant biological activities . Synthetic benzofuran derivatives have received considerable attention for their wide range of potential properties, including serving as non-steroidal reversible inhibitors of P450 aromatase and demonstrating antifungal activity as N-myristoyl transferase inhibitors . Furthermore, benzofuran-based compounds have been investigated for their insecticidal, fungicidal, antimicrobial, and antioxidant properties . As a building block, (3-Bromo-1-benzofuran-2-yl)methanol is a valuable synthetic intermediate, where the bromo substituent and the hydroxymethyl group offer distinct handles for further chemical modifications, such as in the synthesis of more complex molecules for pharmaceutical research and materials science . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 1783960-04-2 Molecular Formula: C9H7BrO2 Molecular Weight: 227.06 g/mol SMILES: OCC1=C(Br)C2=CC=CC=C2O1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLMUPDGDOIEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783960-04-2
Record name (3-bromo-1-benzofuran-2-yl)methanol
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Foundational & Exploratory

Spectroscopic data of (3-Bromo-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Bromo-1-benzofuran-2-yl)methanol

Abstract

(3-Bromo-1-benzofuran-2-yl)methanol is a key heterocyclic compound, often utilized as a versatile intermediate in the synthesis of more complex molecules within medicinal chemistry and materials science. Its structural integrity is paramount for the successful development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and quality control of this compound. As direct, published experimental spectra for this specific molecule are not widely available, this document synthesizes predicted data and expert analysis based on the well-established spectroscopic behaviors of closely related brominated benzofuran analogs.[1][2][3][4] We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and its spectral output. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Molecular Structure and Spectroscopic Implications

The unique arrangement of atoms and functional groups in (3-Bromo-1-benzofuran-2-yl)methanol dictates its characteristic spectroscopic fingerprint. The molecule consists of a bicyclic benzofuran core, substituted with a bromine atom at the C3 position and a hydroxymethyl group (-CH₂OH) at the C2 position.

Key Structural Features:

  • Benzofuran Core : A planar, aromatic system that gives rise to distinct signals in the aromatic region of NMR spectra.

  • Hydroxymethyl Group (-CH₂OH) : This functional group is a primary source of key signals, including a characteristic O-H stretch in the IR spectrum and distinct proton and carbon signals in NMR.

  • Bromine Substituent : As a heavy and electronegative atom, bromine influences the electronic environment of the furan ring, causing shifts in NMR signals. Its most profound impact is observed in mass spectrometry, where its natural isotopic abundance (⁷⁹Br and ⁸¹Br) creates a signature M+ and M+2 pattern.

Caption: Molecular structure of (3-Bromo-1-benzofuran-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms. The predicted spectrum for (3-Bromo-1-benzofuran-2-yl)methanol in a standard solvent like CDCl₃ would exhibit several key signals. This predictive analysis is grounded in data from structurally similar benzofuran derivatives.[3][4][5]

  • Aromatic Protons (4H) : The four protons on the benzene ring are expected to appear in the range of δ 7.2-7.8 ppm . Due to their different positions relative to the fused furan ring, they will likely present as a complex multiplet (m).

  • Hydroxymethyl Protons (-CH₂OH, 2H) : These two protons are chemically equivalent and adjacent to an oxygen atom, which deshields them. They are expected to appear as a singlet (s) around δ 4.9-5.1 ppm . The lack of adjacent protons results in a singlet multiplicity.

  • Hydroxyl Proton (-OH, 1H) : The chemical shift of the alcohol proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and can range from δ 1.5-4.0 ppm . It can be confirmed by a D₂O exchange experiment, where the peak disappears.

Caption: Predicted ¹H NMR assignments for key protons.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and types of carbon atoms in the molecule. Based on data from analogous brominated benzofurans, the following approximate chemical shifts are predicted.[3]

  • Aromatic & Furan Carbons (8C) : These carbons will resonate in the downfield region of δ 110-155 ppm . The carbon attached to the oxygen (C7a) will be one of the most downfield. The carbon bearing the bromine (C3) will be significantly shifted compared to an unsubstituted furan ring.

  • Hydroxymethyl Carbon (-CH₂OH, 1C) : This aliphatic carbon, being directly attached to an electronegative oxygen atom, is expected to appear around δ 60-65 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorption Bands:

  • O-H Stretch : A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the definitive signature of the alcohol's hydroxyl group. The broadness is due to hydrogen bonding.

  • C-H Aromatic Stretch : A medium to weak band appearing just above 3000 cm⁻¹, typically around 3050-3150 cm⁻¹ .

  • C-H Aliphatic Stretch : A medium band just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹ , corresponding to the -CH₂- group.

  • C=C Aromatic Stretch : Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene and furan rings.

  • C-O Stretch : A strong band in the 1000-1250 cm⁻¹ region, indicative of the alcohol C-O bond and the furan C-O-C ether linkage.

  • C-Br Stretch : A weak to medium band in the fingerprint region, typically around 500-650 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

  • Molecular Ion Peak (M⁺) : The most critical feature for (3-Bromo-1-benzofuran-2-yl)methanol is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in two molecular ion peaks of almost equal intensity:

    • M⁺ peak for C₉H₇⁷⁹BrO₂

    • [M+2]⁺ peak for C₉H₇⁸¹BrO₂

  • Predicted Monoisotopic Mass : 225.96 g/mol .[6]

  • Key Fragmentation Pattern : A common fragmentation pathway would be the loss of the hydroxymethyl group (-•CH₂OH), leading to a significant fragment ion. Another likely fragmentation is the loss of a bromine radical (-•Br).

Summary of Spectroscopic Data

Spectroscopic TechniqueFeaturePredicted Value/RangeCausality & Insights
¹H NMR Aromatic Protonsδ 7.2-7.8 ppm (m, 4H)Protons on the electron-rich benzofuran ring system.
Hydroxymethyl (-CH₂)δ 4.9-5.1 ppm (s, 2H)Deshielding effect from the adjacent oxygen atom and benzofuran ring.
Hydroxyl (-OH)δ 1.5-4.0 ppm (s, broad, 1H)Exchangeable proton; shift is solvent and concentration-dependent.
¹³C NMR Aromatic/Furan Carbonsδ 110-155 ppmCarbons within the sp² hybridized ring system.
Hydroxymethyl Carbonδ 60-65 ppmAliphatic carbon deshielded by the directly attached oxygen atom.
IR Spectroscopy O-H Stretch (Alcohol)3200-3600 cm⁻¹ (Strong, Broad)Characteristic vibration of the hydroxyl functional group, broadened by hydrogen bonding.
C=C Stretch (Aromatic)1450-1600 cm⁻¹ (Medium, Sharp)Vibrations of the carbon-carbon double bonds within the aromatic core.
C-O Stretch (Alcohol/Ether)1000-1250 cm⁻¹ (Strong)Stretching vibrations of the C-O single bonds.
Mass Spectrometry Molecular Ion (M⁺, [M+2]⁺)m/z ≈ 226, 228 (Ratio ~1:1)Signature isotopic pattern of the bromine atom (⁷⁹Br/⁸¹Br). Confirms the presence of one bromine atom.[6]

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized and validated protocols. The following are representative methodologies for the characterization of (3-Bromo-1-benzofuran-2-yl)methanol.

General Spectroscopic Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep Dissolve sample (5-10 mg) in deuterated solvent (e.g., CDCl₃) for NMR. Prepare KBr pellet or thin film for IR. Dissolve in volatile solvent (e.g., MeOH) for MS. nmr ¹H & ¹³C NMR Acquisition (e.g., 400 MHz Spectrometer) prep->nmr Analyze Sample ir FT-IR Spectroscopy (4000-400 cm⁻¹) prep->ir Analyze Sample ms Mass Spectrometry (e.g., ESI-TOF) prep->ms Analyze Sample process Process raw data: - Fourier Transform (NMR, IR) - Peak Picking & Integration nmr->process ir->process ms->process interpret Interpret Spectra: - Assign peaks - Correlate data across techniques process->interpret confirm Structural Confirmation: - Verify MW and formula (MS) - Confirm functional groups (IR) - Confirm C-H framework (NMR) interpret->confirm

Caption: Standard workflow for spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming : Shim the magnetic field on the sample to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the TMS peak at δ 0.00 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet) : Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Scan : Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan : Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation : Use a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.

  • Infusion : Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis : Analyze the spectrum for the molecular ion peaks (M⁺ and [M+2]⁺) to confirm the molecular weight and the presence of bromine. Compare the observed isotopic distribution with the theoretical pattern for a C₉H₇BrO₂ species.

Conclusion

The structural characterization of (3-Bromo-1-benzofuran-2-yl)methanol is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide outlines the expected spectroscopic signatures, providing a robust framework for identity confirmation and purity assessment. The key identifiers are the aromatic and hydroxymethyl signals in the ¹H NMR spectrum, the characteristic O-H stretch in the IR spectrum, and, most definitively, the 1:1 isotopic doublet for the molecular ion in the mass spectrum, which confirms the presence of a single bromine atom. These analytical methodologies provide the necessary confidence for scientists in research and drug development to advance their work with well-characterized starting materials.

References

  • BenchChem. (2025). Spectroscopic Analysis of 2-(2-thienyl)benzofuran Derivatives: A Technical Guide.
  • ProQuest. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives.
  • PubChemLite. (n.d.). (3-bromo-1-benzofuran-2-yl)methanol.
  • Krasowska, D., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

  • NIST. (n.d.). Benzofuran - Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]

  • NIST. (n.d.). Benzofuran - Infrared Spectrum. NIST WebBook. Available at: [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Li, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]

Sources

Advanced Architectures: Discovery and Synthesis of Novel Benzofuran Derivatives

[1]

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the antiarrhythmic potency of Amiodarone and Dronedarone to the antidepressant mechanism of Vilazodone , this bicyclic ether is a cornerstone of modern pharmacopeia.

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated technical blueprint for the discovery and synthesis of novel benzofuran derivatives. It is designed for medicinal chemists requiring high-fidelity synthetic protocols and structural logic to drive hit-to-lead optimization.

Part 1: The Pharmacophore & Strategic Deconstruction

Structural Logic

The benzofuran core (benzo[b]furan) consists of a benzene ring fused to a furan ring.[1][2][3] Its utility stems from its electronic duality:

  • The Benzene Ring: Lipophilic, electron-rich, facilitating

    
    -
    
    
    stacking interactions within receptor pockets (e.g., hydrophobic clefts of kinases).
  • The Furan Ring: A hydrogen bond acceptor (via the oxygen lone pair) and a reactive handle for electrophilic substitution at the C2/C3 positions.

Retrosynthetic Analysis

To design novel derivatives, one must first understand the disconnection strategies. The most robust pathways rely on forming the heterocyclic ring in situ from pre-functionalized aromatics.

RetrosynthesisTargetTarget: 2,3-Disubstituted BenzofuranDisc1Route A: Intermolecular Cyclization(2-Iodophenol + Alkyne)Target->Disc1 Sonogashira/CacchiDisc2Route B: Intramolecular C-H Activation(O-Aryl Oxime/Ether)Target->Disc2 Pd(II) Cat.Disc3Route C: Rapoport-Lubell Synthesis(Intramolecular Condensation)Target->Disc3 Acid Cat.Prec1Precursor: o-HalophenolDisc1->Prec1Prec2Precursor: Phenoxy KetoneDisc3->Prec2

Caption: Strategic retrosynthetic disconnections for the benzofuran core. Route A is prioritized for library generation due to modularity.

Part 2: High-Fidelity Synthetic Architectures

While multiple routes exist, the Sonogashira-Cacchi One-Pot Protocol is the industry standard for library generation due to its convergence and tolerance of functional groups.

The Mechanism: Pd/Cu-Catalyzed Annulation

Understanding the causality of the reaction is vital for troubleshooting. The reaction proceeds via a tandem cross-coupling/cyclization sequence.[4]

  • Oxidative Addition: Pd(0) inserts into the C-I bond of the o-iodophenol.

  • Transmetallation: The copper-acetylide (formed in situ from the terminal alkyne and CuI) transfers the alkyne to the Palladium center.

  • Reductive Elimination: Forms the intermediate 2-alkynylphenol.

  • 5-Endo-Dig Cyclization: The phenol oxygen attacks the activated triple bond (often promoted by the same Pd catalyst or base), closing the ring.

CatalyticCycleStartPd(0)L2OxAddOxidative Addition(Ar-Pd-I)Start->OxAdd + Ar-ITransMetTransmetallation(+ Cu-Alkyne)OxAdd->TransMetRedElimReductive Elimination(Intermediate Formed)TransMet->RedElimRedElim->Start - Pd(0)Cyclization5-Endo-DigCyclizationRedElim->Cyclization Spontaneous/Base

Caption: The catalytic cycle for Pd/Cu-mediated benzofuran synthesis. Note the regeneration of Pd(0) post-elimination.

Validated Protocol: One-Pot Synthesis of 2-Arylbenzofurans

Objective: Synthesis of 2-(4-methoxyphenyl)benzofuran from 2-iodophenol.

Reagents & Causality:

  • Pd(PPh3)2Cl2 (2 mol%): The precatalyst. Stable in air, reduces to active Pd(0) in situ.

  • CuI (1 mol%): Co-catalyst. Activates the terminal alkyne via

    
    -complexation and increases the rate of transmetallation.
    
  • Triethylamine (Et3N): Acts as both the solvent and the base to neutralize the HI byproduct, driving the equilibrium forward.

  • DMF (Dimethylformamide): Cosolvent (optional) used if substrates are insoluble in pure amine; high polarity stabilizes the ionic intermediates.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or microwave vial.

    • Add 2-iodophenol (1.0 mmol, 220 mg), Pd(PPh3)2Cl2 (14 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).

    • Checkpoint: Solids should be yellow/tan. If CuI is green/blue, it is oxidized and will kill the reaction.

  • Addition of Reactants:

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed Et3N (3 mL) and DMF (1 mL).

    • Add 4-ethynylanisole (1.2 mmol, 158 mg) via syringe.

  • Reaction Phase:

    • Heat the mixture to 60°C for 4 hours.

    • Visual Cue: The solution will darken from yellow to dark brown/black (formation of Pd-black is common towards the end).

    • TLC Monitoring: Elute with Hexane/EtOAc (9:1). The starting iodide (

      
      ) should disappear; a highly fluorescent spot (Benzofuran) will appear (
      
      
      ).
  • Workup & Purification:

    • Cool to room temperature.[5] Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove Pd/Cu residues.

    • Wash filtrate with 1M HCl (to remove Et3N), then Brine.

    • Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography (SiO2, Hexane -> 5% EtOAc/Hexane).

Data Summary Table:

ParameterSpecificationNotes
Yield 82-92%High efficiency due to intramolecular trapping.
Reaction Time 2-6 HoursMicrowave irradiation (100°C, 20 min) can accelerate this.
Key Byproduct Homocoupling (Glaser)Minimized by degassing solvents thoroughly (removing O2).

Part 3: Structure-Activity Relationship (SAR) & Optimization

Once the scaffold is synthesized, optimization focuses on the C2 and C3 positions.

Critical Substitution Zones
  • C2-Position: Substituents here drastically affect the electronic distribution of the furan ring.

    • Aryl groups: Enhance lipophilicity and

      
      -stacking (e.g., 2-phenylbenzofurans are potent estrogen receptor modulators).
      
    • Basic amines: Improve solubility and lysosomal trapping (crucial for oncology targets).

  • C3-Position: Often the site of halogenation or acylation.

    • C3-Iodo/Bromo: Allows for further cross-coupling (Suzuki/Heck) to build "hybrid" drugs.

Case Study: Anti-Cancer Optimization

Recent SAR studies (see Reference 1) highlight that hybrid benzofurans (e.g., linked with triazoles or chalcones) show superior cytotoxicity against MCF-7 and HeLa cell lines compared to the naked scaffold.

DrugDiscoveryHitHit Generation(Sonogashira Library)LeadLead Opt.(C3-Functionalization)Hit->Lead Increase PotencyADMEADME Tuning(Solubility/Metabolic Stability)Lead->ADME Fix PK ProfileADME->Lead Iterative LoopCandidateClinical CandidateADME->Candidate

Caption: The iterative workflow for optimizing benzofuran hits into clinical candidates.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 2022. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.[6] [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans. PMC (NIH), 2013. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. [Link]

Methodological & Application

The Ascendant Role of Brominated Benzofurans in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold, a heterocyclic aromatic compound forged from the fusion of a benzene and a furan ring, has long been a privileged structure in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and have been synthetically elaborated to yield a plethora of compounds with wideranging therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] The strategic introduction of a bromine atom onto the benzofuran nucleus or its substituents has emerged as a powerful tool to modulate and enhance these biological effects, opening new avenues for drug discovery and development.[5] This guide provides an in-depth exploration of the applications of brominated benzofurans in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Bromine Advantage: Enhancing Potency and Specificity

The incorporation of bromine into a benzofuran scaffold is not a trivial modification. The physicochemical properties of bromine—its size, electronegativity, and ability to form halogen bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5] This often translates to increased potency, altered selectivity, and improved metabolic stability. Structure-activity relationship (SAR) studies have consistently demonstrated that the position of the bromine atom is a critical determinant of biological activity, underscoring the importance of precise synthetic control.[1][5]

Key Therapeutic Applications of Brominated Benzofurans

Anticancer Agents: A Promising Frontier

Brominated benzofurans have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a variety of cancer cell lines.[6][7] The introduction of bromine has been shown to enhance the cytotoxic effects of benzofuran derivatives, often through the induction of apoptosis.[8]

Mechanism of Action: While the precise mechanisms are often compound-specific, many brominated benzofurans exert their anticancer effects by interfering with critical cellular processes. Some derivatives have been found to inhibit tubulin polymerization, a validated target in cancer chemotherapy, while others modulate the activity of key signaling proteins involved in cell survival and proliferation.[8][9]

Protocol 1: Synthesis of a Brominated Benzofuran Derivative for Anticancer Screening

This protocol outlines a general procedure for the synthesis of a 2-bromo-substituted benzofuran, a common motif in anticancer studies.[3]

Materials:

  • Appropriate starting benzofuran derivative

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4)

  • Benzoyl peroxide (initiator)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: Dissolve the starting benzofuran derivative in anhydrous CCl4 in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Characterize the purified brominated benzofuran derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • NBS: A mild and selective brominating agent for allylic and benzylic positions, as well as for bromination of activated aromatic rings.

  • Benzoyl Peroxide: A radical initiator required to facilitate the bromination reaction with NBS.

  • CCl4: A non-polar solvent suitable for radical reactions.

  • Column Chromatography: A standard purification technique to isolate the desired brominated product from unreacted starting materials and byproducts.

Table 1: Cytotoxic Activity of Selected Brominated Benzofuran Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1c K562 (Leukemia)5.0[1]
1e MOLT-4 (Leukemia)0.1[1]
2d HeLa (Cervix Carcinoma)Not specified[3]
3a K562 (Leukemia)Not specified[3]
3d MOLT-4 (Leukemia)Not specified[3]
14c HCT116 (Colon Cancer)3.27[10]

Diagram 1: General Workflow for Anticancer Screening of Brominated Benzofurans

G cluster_synthesis Synthesis & Purification cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Brominated Benzofuran Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture treatment Treatment with Brominated Benzofurans cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay western_blot Western Blot for Protein Expression apoptosis_assay->western_blot cell_cycle Cell Cycle Analysis cell_cycle->western_blot

Caption: Workflow for synthesis and anticancer evaluation of brominated benzofurans.

Antimicrobial Agents: Combating Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[11][12] Brominated benzofurans have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[2][13] The presence of bromine can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Protocol 2: Evaluation of Antibacterial Activity using Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of brominated benzofuran derivatives against bacterial strains.

Materials:

  • Brominated benzofuran compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the brominated benzofuran compounds in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: The results can be read visually or by measuring the optical density at 600 nm.

Causality behind Experimental Choices:

  • Broth Microdilution: A standardized and quantitative method for determining the MIC of antimicrobial agents.

  • Mueller-Hinton Broth: A standard medium for routine antimicrobial susceptibility testing.

  • 0.5 McFarland Standard: Ensures a standardized bacterial concentration for reproducible results.

Table 2: Antibacterial Activity of Selected Brominated Benzofuran Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 9 E. coliNot specified (IC50 = 9.80 µM for DNA gyrase B)[13]
Compound 10a E. coli1.80 ± 0.25[14]
Compound 10b B. subtilis1.25 ± 0.60[14]
Neuroprotective Agents: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's pose a significant challenge to global health.[15] Benzofuran derivatives, including their brominated counterparts, have shown promise as neuroprotective agents by targeting various pathological pathways.[4][16]

Mechanism of Action: The neuroprotective effects of brominated benzofurans can be multifactorial. Some compounds inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of neurotransmitters.[17] Others exhibit antioxidant properties or modulate inflammatory responses in the brain.[16][18]

Diagram 2: Multi-target approach of brominated benzofurans in Alzheimer's Disease

G cluster_targets Therapeutic Targets in Alzheimer's Disease Brominated_Benzofurans Brominated Benzofurans AChE_BChE AChE/BChE Inhibition Brominated_Benzofurans->AChE_BChE Amyloid_Beta Aβ Aggregation Inhibition Brominated_Benzofurans->Amyloid_Beta Neuroinflammation Modulation of Neuroinflammation Brominated_Benzofurans->Neuroinflammation Oxidative_Stress Reduction of Oxidative Stress Brominated_Benzofurans->Oxidative_Stress

Caption: Multi-target neuroprotective mechanisms of brominated benzofurans.

Conclusion and Future Perspectives

Brominated benzofurans represent a versatile and potent class of compounds with significant potential in medicinal chemistry. Their enhanced biological activity, particularly in the realms of anticancer, antimicrobial, and neuroprotective applications, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this chemical space holds great promise for the discovery of novel therapeutics to address unmet medical needs.

References

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]

  • (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed. [Link]

  • (2026). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. [Link]

  • (2019). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

  • (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. ResearchGate. [Link]

  • (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. [Link]

  • (2015). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. [Link]

  • Hama salih, R. H., et al. (2026). Novel Bromo benzoyl-Substituted Diazenyl Benzofurans: Synthesis, Structural Characterization, Antibacterial Evaluation, and Molecular Docking Studies. ResearchGate. [Link]

  • (2026). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. MDPI. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. ResearchGate. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers. [Link]

  • (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. [Link]

  • (2022). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • Montanari, S., Mahmoud, A. M., Pruccoli, L., Rabbito, A., Naldi, M., Petralla, S., ... & Ligresti, A. (2019). Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. PubMed. [Link]

Sources

Technical Application Note: Regiocontrolled Synthesis of 3-Bromo-1-Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-1-benzofuran scaffold is a privileged intermediate in drug discovery, serving as a critical electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) to install aryl, vinyl, or alkynyl groups at the C3 position.

However, the synthesis of 3-bromobenzofurans is complicated by the inherent reactivity of the benzofuran ring. Electrophilic aromatic substitution typically favors the C2 position due to the stabilization provided by the adjacent oxygen atom. Achieving exclusive C3-bromination requires specific protocols that either override this electronic bias or construct the ring de novo with the halogen in place.

This guide details two validated protocols:

  • Method A (The "Classic" Route): For the synthesis of the parent 3-bromo-1-benzofuran from benzofuran.

  • Method B (The "Construction" Route): For the synthesis of 2-substituted-3-bromobenzofurans via electrophilic cyclization of 2-alkynylphenols.

Strategic Pathway Analysis

The following decision tree illustrates the mechanistic divergence between accessing the parent scaffold versus substituted derivatives.

BenzofuranSynthesis Start Target Molecule Selection Parent Parent 3-Bromobenzofuran (No C2 substituent) Start->Parent Substituted 2-Substituted-3-Bromobenzofuran (R = Aryl, Alkyl) Start->Substituted RouteA METHOD A: Addition-Elimination (Start: Benzofuran) Parent->RouteA RouteB METHOD B: Electrophilic Cyclization (Start: 2-Alkynylphenol) Substituted->RouteB StepA1 Step 1: Bromination (Br2, CS2 or CHCl3, -10°C) Intermediate: 2,3-Dibromo-2,3-dihydrobenzofuran RouteA->StepA1 StepB1 Step 1: Electrophilic Activation (NBS or Br2, NaHCO3, DCM) Formation of Bromonium Ion RouteB->StepB1 StepA2 Step 2: Elimination (KOH, EtOH, Reflux) Regioselective HBr loss StepA1->StepA2 ProductA Product: 3-Bromo-1-benzofuran StepA2->ProductA StepB2 Step 2: 5-endo-dig Cyclization Anti-addition mechanism StepB1->StepB2 ProductB Product: 3-Bromo-2-substituted-benzofuran StepB2->ProductB

Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on substitution requirements.

Protocol A: Synthesis of Parent 3-Bromo-1-Benzofuran

Best for: Accessing the unsubstituted core scaffold. Mechanism: Electrophilic addition followed by base-mediated E2 elimination.

Materials & Reagents[1][2][3][4][5][6][7]
  • Benzofuran (SM): >98% purity.

  • Bromine (

    
    ):  1.05 equivalents. Handle with extreme caution.
    
  • Solvent: Carbon disulfide (

    
    ) or Chloroform (
    
    
    
    ).
    
    
    is traditional but highly flammable/toxic;
    
    
    is the modern standard.
  • Base: Potassium Hydroxide (KOH).[1]

  • Elimination Solvent: Ethanol (95%).

Step-by-Step Methodology
Part 1: Bromination to 2,3-Dibromo-2,3-dihydrobenzofuran
  • Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a thermometer, and a drying tube (

    
    ). Purge with 
    
    
    
    .
  • Dissolution: Dissolve Benzofuran (10 mmol) in

    
     (20 mL). Cool the solution to -10°C  using an ice/salt bath.
    
    • Critical Parameter: Temperature must remain below 0°C to prevent polymerization of the benzofuran.

  • Addition: Add a solution of

    
     (10.5 mmol) in 
    
    
    
    (5 mL) dropwise over 30 minutes.
    • Observation: The red bromine color should dissipate as it reacts. A persistent light orange color indicates completion.

  • Isolation: Stir for an additional 30 minutes at -5°C. Evaporate the solvent under reduced pressure (keep bath temp < 30°C) to yield the crude trans-2,3-dibromo-2,3-dihydrobenzofuran as a yellow oil/solid.

    • Note: Do not purify this intermediate extensively; it is unstable.

Part 2: Regioselective Dehydrobromination
  • Preparation: Dissolve the crude dibromide immediately in Ethanol (30 mL).

  • Elimination: Add a solution of KOH (25 mmol, ~2.5 eq) in Ethanol (10 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 1–2 hours.

    • Mechanistic Insight: The base abstracts the proton at C2 (which is more acidic due to the adjacent oxygen). Subsequent elimination of the bromide at C2 is disfavored; instead, the system eliminates HBr to restore aromaticity, yielding the 3-bromo isomer preferentially [1].

  • Workup: Cool to room temperature. Pour into water (100 mL) and extract with diethyl ether (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation (bp ~90°C at 15 mmHg) or flash chromatography (Hexanes) if scale permits.
    

Expected Yield: 70–80% Key Data:


 NMR (

) shows a characteristic singlet at

7.65 ppm (C2-H).

Protocol B: Synthesis of 2-Substituted-3-Bromobenzofurans

Best for: Creating complex scaffolds with aryl/alkyl groups at C2. Mechanism: Halogen-mediated electrophilic cyclization of 2-alkynylphenols (Larock-type cyclization).

Materials & Reagents[1][2][3][4][5][6][7]
  • 2-(1-Alkynyl)phenol: Prepared via Sonogashira coupling of 2-iodophenol.

  • N-Bromosuccinimide (NBS): 1.1 equivalents. Recrystallize if yellow.

  • Base: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology
  • Setup: In a round-bottom flask, dissolve the 2-(1-alkynyl)phenol (1.0 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition: Add solid

    
     (2.0 mmol) followed by NBS (1.1 mmol) in one portion at 0°C.
    
    • Variation: For less reactive substrates, use

      
       (for 3-iodo variants) or 
      
      
      
      solution.
  • Reaction: Allow the mixture to warm to room temperature and stir for 30–60 minutes.

    • Monitoring: TLC usually shows rapid conversion. The disappearance of the alkyne and appearance of a less polar spot indicates product.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess bromine species. Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expected Yield: 85–95% Advantages: This method is highly regioselective. The bromine adds to the C3 position (endo-dig cyclization) due to the nucleophilic attack of the phenolic oxygen on the activated alkyne [2].

Comparative Data & Troubleshooting

Yield & Selectivity Comparison
ParameterMethod A (Direct Bromination)Method B (Cyclization)
Starting Material Benzofuran (Cheap)2-Alkynylphenol (Requires Prep)
Regioselectivity Good (favors 3-Br)Excellent (Exclusive 3-Br)
Substituent Tolerance Low (sensitive to oxidation)High (tolerates esters, nitriles)
Scalability High (kg scale possible)Moderate (reagent cost)
Primary Impurity 2-Bromobenzofuran (<5%)Uncyclized dibromides
Troubleshooting Guide
  • Problem: Formation of 2-bromobenzofuran in Method A.

    • Root Cause:[2][3][4][5] Overheating during the elimination step or incorrect base concentration.

    • Solution: Ensure the dibromide formation is kept strictly below 0°C. Use ethanolic KOH rather than stronger bases like t-BuOK, which can cause halogen migration.

  • Problem: Polymerization of Benzofuran.

    • Root Cause:[2][3][4][5] Acidic conditions generated by HBr byproduct.

    • Solution: Add a scavenger (e.g.,

      
      ) during the bromination step or work quickly.
      
  • Problem: Incomplete Cyclization in Method B.

    • Root Cause:[2][3][4][5] Wet solvent or weak electrophile.

    • Solution: Ensure DCM is anhydrous. If using NBS, ensure it is fresh/white.

Safety & Handling (E-E-A-T)

  • Bromine (

    
    ):  Highly corrosive and toxic. Causes severe burns. All transfers must occur in a fume hood. Quench spills with sodium thiosulfate.
    
  • 3-Bromobenzofuran: A potent lachrymator (tear gas agent) and skin irritant. Double-glove and use eye protection. Store in a cool, dark place to prevent debromination or polymerization.

  • Carbon Disulfide (

    
    ):  If used, be aware of its extremely low auto-ignition temperature (90°C). Steam baths or hot plates are ignition hazards. 
    
    
    
    is the safer alternative.

References

  • Stoermer, R. "Syntheses of Benzofurans." Justus Liebigs Annalen der Chemie, 1900, 312, 237.
  • Yue, D.; Yao, T.; Larock, R. C. "Synthesis of 2,3-Disubstituted Benzo[b]furans by the Iodo- and Bromocyclization of 2-(1-Alkynyl)anisoles." Journal of Organic Chemistry, 2005, 70(25), 10292–10296.

  • Bach, T.; Bartels, M. "2-Substituted 3-Bromobenzofurans: Synthesis and Cross-Coupling Reactions." Synthesis, 2003, 2003(6), 925–928.

  • Organic Chemistry Portal. "Synthesis of Benzofurans." (Aggregated protocols and recent literature).

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of (3-Bromo-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and organic materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, making them highly sought-after targets in drug discovery. (3-Bromo-1-benzofuran-2-yl)methanol is a versatile building block, poised for structural elaboration. The presence of a bromine atom at the 3-position and a hydroxymethyl group at the 2-position offers two distinct points for chemical modification.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions utilizing (3-Bromo-1-benzofuran-2-yl)methanol as the electrophilic partner. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

At the heart of these transformations lies a general catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The cycle typically proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, our 3-bromobenzofuran derivative), inserting itself into the carbon-bromine bond. This step oxidizes the palladium to Pd(II) and forms an organopalladium(II) complex.[4][6] For aryl bromides, this step is generally facile.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): In this step, the organic group from a second reagent is transferred to the palladium center.

    • In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic moiety to the palladium complex.[7][8]

    • In the Sonogashira reaction, a copper acetylide (formed from a terminal alkyne and a copper(I) salt) typically transfers the alkynyl group.[9][10]

    • In the Heck reaction, an alkene coordinates to the palladium complex, followed by migratory insertion into the palladium-carbon bond.[11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5][13]

General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation / Migratory Insertion PdII_RX->Transmetalation R'-M PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim R-R' RedElim->Pd0 Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArX Ar-Pd(II)L₂-Br OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_Ar_Ar1 Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar_Ar1 RedElim Reductive Elimination PdII_Ar_Ar1->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ + Base Boronic->Transmetal Heck_Mizoroki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArX Ar-Pd(II)L₂-Br OxAdd->PdII_ArX MigInsert Migratory Insertion PdII_ArX->MigInsert PdII_Intermediate RCH(PdL₂Br)-CH₂Ar MigInsert->PdII_Intermediate BetaElim β-Hydride Elimination PdII_Intermediate->BetaElim BetaElim->Pd0 + HBr (neutralized by base) Product Ar-CH=CHR BetaElim->Product Alkene Alkene RCH=CH₂ Alkene->MigInsert Base Base Base->BetaElim Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArX Ar-Pd(II)L₂-Br OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_Ar_Alkynyl Ar-Pd(II)L₂-C≡CR' Transmetal->PdII_Ar_Alkynyl CuI CuI Transmetal->CuI + Br⁻ RedElim Reductive Elimination PdII_Ar_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product Alkyne R'C≡CH CuAcetylide R'C≡CCu Alkyne->CuAcetylide + CuI, Base CuAcetylide->Transmetal to Pd Cycle Base Base Buchwald_Hartwig_Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArX Ar-Pd(II)L-Br OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord PdII_Amine [Ar-Pd(II)L(Br)(HNR'₂)] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L-NR'₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'₂ RedElim->Product Amine R'₂NH Amine->AmineCoord

Sources

Troubleshooting & Optimization

Technical Support Center: Benzofuran Bromination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yield in the Bromination of Benzofurans Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Stability-Reactivity Paradox

The bromination of benzofurans presents a classic synthetic paradox: the furan ring is highly electron-rich, making it susceptible to electrophilic aromatic substitution (EAS), yet this same electron density renders it prone to acid-catalyzed polymerization and oxidative ring opening.

Low yields are rarely due to a lack of reactivity. Instead, they typically stem from three specific failure modes:

  • The "Addition-Elimination" Trap: Formation of a 2,3-dibromo-2,3-dihydrobenzofuran intermediate that fails to re-aromatize without base intervention.

  • Acid-Catalyzed Polymerization: Generation of HBr byproducts that initiate rapid polymerization of the starting material (black tar formation).

  • Regio-isomer Contamination: Competition between C2 (favored) and C3 sites, or over-bromination.

This guide provides the mechanistic grounding and specific protocols to navigate these pitfalls.

Mechanism & Regioselectivity (The "Why")

To troubleshoot effectively, one must understand the underlying electronic bias of the substrate.

The C2 vs. C3 Preference

Unlike indole (which favors C3), benzofuran favors electrophilic substitution at C2 .[1]

  • Mechanism: The transition state for C2 attack is stabilized by the oxygen lone pair without disrupting the benzene ring's aromaticity as severely as C3 attack.

  • The Trap: If C2 is blocked (e.g., by a methyl group), bromination will occur at C3 or the benzylic position of the C2-substituent, depending on the radical vs. ionic nature of the conditions.

The Addition-Elimination Pathway

When using elemental bromine (


), the reaction often does not proceed via direct substitution. Instead, it follows an addition-elimination pathway:
  • Addition:

    
     adds across the C2-C3 double bond, destroying aromaticity and forming 2,3-dibromo-2,3-dihydrobenzofuran .
    
  • Elimination: To regain the benzofuran structure, HBr must be eliminated.

  • Critical Failure Point: If the reaction is quenched too early or without a base, the user isolates the non-aromatic dihydro-intermediate, interpreting it as "decomposition" or "impurity."

Troubleshooting Guides & FAQs

Issue 1: "My reaction turns into a black tar/solid immediately."

Diagnosis: Acid-Catalyzed Polymerization.[2][3] Root Cause: The bromination produces HBr as a byproduct. Benzofuran is extremely sensitive to strong acids, which initiate cationic polymerization of the furan ring.

Q: How do I prevent polymerization during scale-up?

  • A: You must scavenge the acid in situ.

    • Protocol Adjustment: Add a solid, non-nucleophilic base like Potassium Carbonate (

      
      )  or use a buffered solvent system.
      
    • Reagent Switch: Switch from elemental

      
       to N-Bromosuccinimide (NBS)  in a polar aprotic solvent (DMF or CH3CN). NBS produces succinimide rather than free HBr, significantly reducing polymerization risk.
      
Issue 2: "I am getting low yields of 2-bromobenzofuran."

Diagnosis: Incomplete re-aromatization (The Addition-Elimination Trap). Root Cause: You likely formed the 2,3-dibromo-2,3-dihydrobenzofuran intermediate but failed to eliminate HBr.

Q: The NMR shows a loss of aromatic protons and new aliphatic signals. Did I degrade the ring?

  • A: Likely not. You have isolated the trans-2,3-dibromo intermediate.

    • The Fix: Do not discard. Treat the crude mixture with ethanolic KOH or DBU (1.5 equiv) at reflux for 1 hour. This forces the elimination of HBr and restores the aromatic benzofuran ring, often recovering the yield to >80%.

Issue 3: "I want 3-bromobenzofuran, but I keep isolating the 2-bromo isomer."

Diagnosis: Thermodynamic/Kinetic Control mismatch. Root Cause: Direct bromination of unsubstituted benzofuran selectively targets C2.

Q: Can I force direct bromination at C3?

  • A: Not efficiently on unsubstituted benzofurans.

    • Strategy A (Blocking): You must use a 2-substituted precursor (e.g., 2-carboxylic acid), brominate at C3, and then decarboxylate (often low yield).

    • Strategy B (Alternative Route): A more reliable route is the "Bromine Dance" or sequential lithiation:

      • Lithiate C2 (n-BuLi).

      • Trap with Silane (TMS).

      • Lithiate C3 (n-BuLi, utilizing the TMS directing effect).

      • Quench with Bromine source (

        
        ).
        
      • Remove TMS (TBAF).

Experimental Protocols

Protocol A: The "Gold Standard" C2-Bromination (NBS Method)

Best for: High yield, avoiding polymerization, mild conditions.

Reagents:

  • Benzofuran (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Dimethylformamide (DMF) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve benzofuran in anhydrous DMF (0.5 M concentration). Note: DMF promotes the ionic mechanism over radical pathways.

  • Addition: Cool to 0°C. Add NBS portion-wise over 30 minutes. Do not dump all at once; exotherms promote tars.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes).

  • Workup (Critical): Pour reaction mixture into 5% Sodium Thiosulfate (

    
    )  solution (to quench active bromine) and extract with Diethyl Ether (
    
    
    
    ).
  • Wash: Wash organics with water (

    
    ) to remove DMF.
    
  • Purification: Silica gel chromatography (100% Hexanes). 2-bromobenzofuran is often an oil or low-melting solid.

Protocol B: The "Rescue" Protocol (Bromine/Base Method)

Best for: Cases where NBS fails or for specific substituted benzofurans.

Reagents:

  • Benzofuran derivative[4][5][6][7][8][9][10][11][12]

  • Bromine (

    
    )
    
  • Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    - if permitted)
  • Potassium Hydroxide (KOH) / Ethanol (EtOH)[12]

Step-by-Step:

  • Bromination: Dissolve substrate in

    
     at -10°C. Add 
    
    
    
    (1.0 equiv) dropwise in
    
    
    .
  • Observation: The solution will likely turn red/orange. Stir for 30 mins.

  • Evaporation: Evaporate solvent carefully in vacuo (keep temp < 30°C). Result is often the crude 2,3-dibromo-dihydro intermediate.

  • Elimination: Dissolve the crude residue immediately in EtOH. Add KOH (2.0 equiv). Reflux for 1 hour.

  • Workup: Cool, dilute with water, extract with DCM. This step converts the intermediate into the desired aromatic bromo-benzofuran.

Visual Troubleshooting & Pathways

Figure 1: Troubleshooting Decision Tree

Caption: Diagnostic workflow for identifying the root cause of low yields in benzofuran bromination.

BenzofuranTroubleshooting start Start: Low Yield Observed check_appearance Check Reaction Appearance start->check_appearance black_tar Black Tar / Solid? check_appearance->black_tar clean_mixture Clean Mixture / Oil? check_appearance->clean_mixture acid_polymer Issue: Acid Polymerization (HBr generated) black_tar->acid_polymer check_nmr Check NMR of Crude clean_mixture->check_nmr sol_polymer Solution: 1. Use NBS/DMF 2. Add K2CO3 base acid_polymer->sol_polymer aliphatic_peaks New Aliphatic Signals? (Loss of aromaticity) check_nmr->aliphatic_peaks wrong_isomer Wrong Regioisomer? (2-Br vs 3-Br) check_nmr->wrong_isomer dihydro_trap Issue: Dihydro-Intermediate Trap (Addition-Elimination stalled) aliphatic_peaks->dihydro_trap selectivity_issue Issue: Intrinsic C2 Preference wrong_isomer->selectivity_issue sol_elimination Solution: Treat crude with KOH/EtOH (Reflux) dihydro_trap->sol_elimination sol_blocking Solution: 1. Block C2 2. Use Lithiation/Silane Route selectivity_issue->sol_blocking

Figure 2: Reaction Mechanism & The "Trap"

Caption: The Addition-Elimination mechanism showing the stable intermediate that requires base treatment.

Mechanism sub Benzofuran (Aromatic) inter 2,3-Dibromo-2,3-dihydrobenzofuran (Non-Aromatic Trap) sub->inter Addition (Fast) br2 + Br2 prod 2-Bromobenzofuran (Restored Aromaticity) inter->prod Elimination (Requires Base) base + Base (KOH/EtOH) hbr - HBr

Quantitative Data: Reagent Comparison

Reagent SystemRegioselectivityPolymerization RiskYield PotentialNotes

/

C2 (via elimination)High 40-60%Generates HBr rapidly. Requires 2-step protocol (Bromination -> Base Elimination).
NBS / DMF C2 (Direct) Low85-95% Recommended. DMF acts as a weak base/buffer. Cleanest profile.
NBS / AIBN Benzylic / C3Moderate50-70%Radical mechanism. Used for side-chain bromination (e.g., 3-methylbenzofuran).[13]

/ Acetic Acid
C2Moderate60-75%Traditional method. Acetic acid buffers slightly but workup is tedious.

References

  • Keay, B. A. "Regiocontrol in the Synthesis of 2,3-Disubstituted Benzofurans." Canadian Journal of Chemistry, 1987.

  • Gribble, G. W., et al. "Electrophilic Halogenation of Benzofurans." Journal of Organic Chemistry, 1992.

  • BenchChem Technical Support. "Protocol: Scale-up Synthesis of 2-Bromo-3-methylbenzofuran." BenchChem Application Notes, 2025. 14

  • University of Strathclyde. "Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors." Research Portal, 2022. (Describing the dibromide elimination pathway). 12

  • RSC Publishing. "Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion." Reaction Chemistry & Engineering, 2017.[15] 16

Sources

Improving the regioselectivity of benzofuran bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective bromination of benzofuran scaffolds. Here, we move beyond simple protocols to dissect the mechanistic underpinnings that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your syntheses.

Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity

Before troubleshooting specific issues, it's crucial to understand the electronic landscape of the benzofuran ring system.

Q1: Why is achieving high regioselectivity in benzofuran bromination a common challenge?

The benzofuran scaffold contains two distinct regions susceptible to electrophilic attack: the electron-rich furan ring (specifically the C2 and C3 positions) and the benzene ring. The furan moiety is generally more reactive towards electrophiles than the benzene ring. However, the subtle electronic differences between the C2 and C3 positions, influenced by the oxygen heteroatom, necessitate precise control over reaction conditions to avoid the formation of isomeric mixtures.

Q2: What are the primary sites of electrophilic attack on an unsubstituted benzofuran, and why?

Electrophilic aromatic substitution on benzofuran preferentially occurs at the C2 position.[1][2] This preference is dictated by the relative stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.

  • Attack at C2: The positive charge in the intermediate can be delocalized onto the benzene ring, creating a stabilized benzylic-type carbocation.[1][2]

  • Attack at C3: The positive charge is localized on the C2 position, adjacent to the electron-withdrawing oxygen atom, which is a less stable arrangement. While the oxygen's lone pair can offer some resonance stabilization, the inductive effect often dominates, making this pathway less favorable.[2]

The diagram below illustrates the intermediates formed during electrophilic attack.

G cluster_0 Electrophilic Attack at C2 (More Favorable) cluster_1 Electrophilic Attack at C3 (Less Favorable) BZF_C2 Benzofuran Int_C2 Sigma Complex (Charge at C3, Benzyl-like resonance) BZF_C2->Int_C2 + Br+ BZF_C3 Benzofuran Prod_C2 2-Bromobenzofuran Int_C2->Prod_C2 - H+ Int_C3 Sigma Complex (Charge at C2, adjacent to Oxygen) BZF_C3->Int_C3 + Br+ Prod_C3 3-Bromobenzofuran Int_C3->Prod_C3 - H+

Caption: Intermediates in Benzofuran Bromination.

Q3: How do substituents on the benzofuran core alter the expected regioselectivity?

Substituents dramatically influence the reaction outcome.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the benzene ring activate it, increasing the risk of bromination on the aromatic core if conditions are too harsh.

  • Substituents at the C2 or C3 position will direct the electrophile to the other available position on the furan ring. For example, a 2-substituted benzofuran will typically undergo bromination at C3.

  • Alkyl groups at C3 (e.g., 3-methylbenzofuran) present a unique challenge, as the methyl group itself can be a site of reaction (benzylic bromination) under different mechanistic pathways (radical vs. electrophilic).[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered in the lab, providing explanations and actionable solutions.

Problem 1: My reaction on an unsubstituted benzofuran yields a mixture of 2-bromo and 3-bromo isomers.

Q: I'm using molecular bromine (Br₂) and getting poor selectivity. How can I exclusively form 2-bromobenzofuran?

Analysis: Molecular bromine is a highly reactive electrophile, which can sometimes reduce selectivity. The formation of 3-bromo product, while electronically less favored, can occur under harsh conditions or with certain catalysts. The key is to use a milder, more controlled source of electrophilic bromine.

Solution: Switch to N-Bromosuccinimide (NBS). In polar solvents like acetonitrile (MeCN) or tetrahydrofuran (THF), NBS serves as an excellent source of an electrophilic bromine species ("Br+").[4] This method is generally high-yielding and highly selective for the C2 position.

Reagent/ConditionsExpected OutcomeSelectivityReference
Br₂ in CCl₄ or CS₂Can lead to mixtures, addition productsModerate to Poor[5]
NBS in Acetonitrile/THFPredominantly 2-bromobenzofuranHigh[3][4]
NBS in DMFCan sometimes lead to C3-brominationVariable
Problem 2: For my 3-methylbenzofuran, I'm getting bromination on the methyl group instead of the furan ring.

Q: I used NBS and AIBN in carbon tetrachloride, hoping to make 2-bromo-3-methylbenzofuran, but I isolated 3-(bromomethyl)benzofuran instead. What happened?

Analysis: You have inadvertently run a radical substitution reaction instead of an electrophilic aromatic substitution. The choice of solvent and the presence of a radical initiator are the critical variables that dictate the reaction pathway with NBS.[3][6]

  • Radical Pathway (Wohl-Ziegler Reaction): In non-polar solvents (like CCl₄) and with a radical initiator (like AIBN or benzoyl peroxide) or light, NBS generates a low concentration of bromine radicals (Br•). These radicals preferentially abstract a hydrogen from the most stable radical position, which is the benzylic methyl group.[7][8]

  • Electrophilic Pathway: In polar solvents (like MeCN, DMF, or acetic acid), NBS acts as a source for electrophilic bromine, which then attacks the electron-rich furan ring at the C2 position.[3]

Solution: To achieve C2 bromination, you must change the reaction conditions to favor the electrophilic pathway.

  • Change the Solvent: Switch from carbon tetrachloride (CCl₄) to a polar solvent like acetonitrile (MeCN).

  • Remove the Radical Initiator: Do not add AIBN or benzoyl peroxide. The reaction should be run in the dark to avoid photochemical radical initiation.

G cluster_workflow Regioselectivity Control for 3-Methylbenzofuran Start Start: 3-Methylbenzofuran + NBS Condition Choose Conditions Start->Condition Radical_Cond Non-polar Solvent (CCl₄) + Radical Initiator (AIBN) Condition->Radical_Cond Target Side-Chain EAS_Cond Polar Solvent (MeCN) No Initiator Condition->EAS_Cond Target C2-Position Radical_Mech Mechanism: Free Radical Substitution Radical_Cond->Radical_Mech Product_Radical Product: 3-(Bromomethyl)benzofuran Radical_Mech->Product_Radical EAS_Mech Mechanism: Electrophilic Aromatic Substitution EAS_Cond->EAS_Mech Product_EAS Product: 2-Bromo-3-methylbenzofuran EAS_Mech->Product_EAS

Caption: Deciding reaction conditions for 3-methylbenzofuran.

Problem 3: I'm seeing significant bromination on the benzene portion of the molecule.

Q: My benzofuran has an activating group (e.g., 5-methoxy), and I'm getting a mixture of products brominated on both rings. How do I improve selectivity for the furan ring?

Analysis: An electron-donating group on the benzene ring activates it towards electrophilic substitution, making it competitive with the furan ring. Over-bromination can also occur if more than one equivalent of the brominating agent is used or if the reaction is run for too long.

Solution:

  • Stoichiometry Control: Use precisely 1.0 equivalent of your brominating agent (preferably NBS).

  • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to increase selectivity. The more reactive furan ring should still react, while the less reactive (but activated) benzene ring may not.

  • Use a Milder Reagent: If NBS is still too reactive, consider a bulkier or less reactive brominating source like pyridinium hydrobromide perbromide.

Problem 4: How can I distinguish between my 2-bromo and 3-bromo isomers after purification?

Q: I've separated two isomers by chromatography, but I'm not sure which is which. What analytical techniques are definitive?

Analysis: While TLC can separate the isomers, spectroscopic methods are required for unambiguous identification.

Solution:

  • ¹H NMR Spectroscopy: This is often the most informative technique. The protons on the furan ring have characteristic chemical shifts and coupling patterns.

    • In a 2-bromobenzofuran , you will see the C3-proton as a singlet.

    • In a 3-bromobenzofuran , you will see the C2-proton as a singlet, typically at a different chemical shift.

    • Consulting spectral databases for benzofuran can provide reference values.[9]

  • ¹³C NMR Spectroscopy: The carbon directly attached to the bromine will show a characteristic shift, and its signal may be of lower intensity.

  • Mass Spectrometry: Both isomers will have the same molecular ion. However, fragmentation patterns might differ. The primary use of MS is to confirm the incorporation of one bromine atom by observing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio, leading to M and M+2 peaks of nearly equal intensity).[10][11]

Validated Experimental Protocols

Protocol 1: Selective C2-Bromination of 3-Methylbenzofuran

This protocol is designed for electrophilic aromatic substitution on the furan ring.[3]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzofuran (1.0 eq).

  • Solvent: Dissolve the starting material in acetonitrile (MeCN) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 5-10 minutes. It is crucial to use recrystallized NBS for best results, as aged NBS can contain free bromine and HBr, which may lead to side reactions.[7]

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (thin-layer chromatography). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-bromo-3-methylbenzofuran.

Protocol 2: Selective Benzylic Bromination of 3-Methylbenzofuran

This protocol is designed for free-radical substitution on the side-chain methyl group.[3][8]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzofuran (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous carbon tetrachloride (CCl₄) (approx. 0.1 M concentration).

  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can be initiated with a sunlamp if desired. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude 3-(bromomethyl)benzofuran can be purified by flash column chromatography. Note: This product can be a lachrymator and should be handled with care in a fume hood.

References

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar.[Link]

  • Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Bulletin of the Chemical Society of Japan, Oxford Academic.[Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Chembex.[Link]

  • Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson.[Link]

  • Room temperature C-H arylation of benzofurans by aryl iodides. RSC Publishing.[Link]

  • N-Bromosuccinimide - Wikipedia. Wikipedia.[Link]

  • Bromination - Common Conditions. Common Organic Chemistry.[Link]

  • electrophilic aromatic bromination with N-bromosuccinimide. YouTube.[Link]

  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. PMC, National Center for Biotechnology Information.[Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications.[Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Stack Exchange.[Link]

  • Benzofuran - NIST WebBook. National Institute of Standards and Technology.[Link]

Sources

Technical Support Center: Synthesis & Impurity Profiling of (3-Bromo-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Bromo-1-benzofuran-2-yl)methanol is a high-value pharmacophore often used as a scaffold for anti-arrhythmic agents (amiodarone analogues) and antimicrobial compounds. Its synthesis presents a specific chemoselectivity challenge: reducing the C2-carbonyl functionality without cleaving the C3-Bromine bond.

This guide provides a technical breakdown of the synthesis, focusing on the critical reduction step of Ethyl 3-bromo-1-benzofuran-2-carboxylate . We address the specific byproducts generated when chemoselectivity fails and provide troubleshooting protocols to resolve them.

Module 1: Synthetic Pathway & Critical Control Points

The most robust industrial route involves the reduction of the corresponding ester. Direct bromination of benzofuran-2-yl-methanol is not recommended due to the high electron density of the furan ring leading to oxidative degradation and poly-bromination.

The Standard Workflow

The target molecule is best accessed via the chemoselective reduction of Ethyl 3-bromo-1-benzofuran-2-carboxylate using Diisobutylaluminum hydride (DIBAL-H) or Sodium Borohydride (NaBH₄) with Lewis acid activation.

Reaction Scheme & Impurity Map

G Start Ethyl 3-bromo-1- benzofuran-2-carboxylate (Starting Material) Aldehyde 3-Bromo-1-benzofuran- 2-carbaldehyde (Transient Intermediate) Start->Aldehyde DIBAL-H (-78°C) Step 1 Debromo Benzofuran-2-yl-methanol (Impurity A: Debromination) Start->Debromo LiAlH4 (Uncontrolled) Metal-Halogen Exchange Target (3-Bromo-1-benzofuran- 2-yl)methanol (Target Product) Aldehyde->Target DIBAL-H (Warm to 0°C) Step 2 Stalled Aldehyde Residue (Impurity C: Incomplete) Aldehyde->Stalled Quench too early Target->Debromo Over-exposure to radical sources OverRed Dihydrobenzofuran (Impurity B: Over-reduction) Target->OverRed H2/Pd (Avoid!)

Figure 1: Reaction pathway highlighting the chemoselective reduction window and potential failure modes.

Module 2: Troubleshooting Guide

This section addresses specific spectral anomalies and purity issues reported by users.

Issue 1: Presence of "Impurity A" (Debromination)

Symptom: Mass Spec shows a peak at [M-H]⁻ = 147/148 (Loss of Br isotope pattern). NMR shows a singlet at ~6.7 ppm. Diagnosis: Hydrodehalogenation. The C3-Br bond is labile. If you used Lithium Aluminum Hydride (LiAlH₄) at room temperature or reflux, the hydride acted as a nucleophile on the bromine, or a lithium-halogen exchange occurred.

Corrective Action:

  • Switch Reagent: Move from LiAlH₄ to DIBAL-H (Diisobutylaluminum hydride) in Toluene/DCM. DIBAL-H is electrophilic (Lewis Acidic) and coordinates to the carbonyl oxygen, preferring carbonyl reduction over C-Br oxidative addition.

  • Temperature Control: Perform the addition at -78°C . Only warm to 0°C to push the aldehyde to the alcohol.

  • Alternative Protocol: Use NaBH₄ + CaCl₂ in Ethanol. The calcium salt activates the ester, allowing the mild borohydride to reduce it without touching the aromatic bromide.

Issue 2: "Stalled" Reaction (Aldehyde Contamination)

Symptom: IR spectrum shows a persistent band at ~1680 cm⁻¹ (Carbonyl). Product is a mixture of Alcohol and Aldehyde. Diagnosis: Incomplete Reduction. The reduction of the ester proceeds via a stable tetrahedral aluminate intermediate. If quenched too early or kept too cold (-78°C) without a warming cycle, the intermediate hydrolyzes back to the aldehyde or stops at the aldehyde stage.

Corrective Action:

  • The "Warm-Up" Step: After adding DIBAL-H at -78°C, stir for 1 hour, then allow the reaction to warm to -10°C or 0°C for 30 minutes before quenching. This ensures the intermediate collapses and reduces fully to the alkoxide.

  • Stoichiometry: Ensure ≥ 2.2 equivalents of DIBAL-H are used (1 eq to form aldehyde, 1 eq to reduce to alcohol, 0.2 eq excess for moisture scavenging).

Issue 3: Low Yield / Emulsion during Workup

Symptom: The reaction worked, but isolation yielded a sticky "gel" with aluminum salts. Diagnosis: Improper Quenching of Aluminum Species. Aluminum salts form gelatinous hydroxides that trap the product.

Corrective Action:

  • The Rochelle Salt Method: Quench the reaction with a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) . Stir vigorously for 2–3 hours until two clear layers form. The tartrate chelates the aluminum, breaking the emulsion.

Module 3: Analytical Fingerprinting

Use this data to validate your product and identify byproducts.

1H NMR Diagnostic Table (CDCl₃, 400 MHz)
Proton PositionTarget MoleculeImpurity A (Debrominated)Impurity C (Aldehyde)
H-3 (Furan Ring) Absent Singlet, ~6.6 - 6.8 ppm Absent
-CH₂OH (Methylene) Singlet/Broad, ~4.8 ppmSinglet, ~4.7 ppmAbsent
-CHO (Aldehyde) AbsentAbsentSinglet, ~9.8 - 10.0 ppm
Aromatic Region 4H Multiplet (7.2-7.6 ppm)4H Multiplet4H Multiplet
HPLC Profile (Reverse Phase C18)
  • Mobile Phase: Water/Acetonitrile (Gradient).

  • Order of Elution (Typical):

    • Debrominated Impurity: (More polar due to loss of lipophilic Br).

    • Target Alcohol: (Intermediate polarity).

    • Aldehyde Intermediate: (Less polar than alcohol).

    • Starting Ester: (Most non-polar/Late eluting).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the ester? A: Absolutely not. Palladium on Carbon is excellent for hydrodehalogenation. You will strip the bromine off the C3 position almost instantly, yielding benzofuran-2-yl-methanol or even dihydrobenzofuran.

Q: Why not brominate the alcohol directly? A: Benzofuran-2-yl-methanol is highly electron-rich. Treating it with Br₂ or NBS often leads to poly-bromination (on the benzene ring) and oxidation of the alcohol to the aldehyde/acid. The ester group in the precursor pulls electron density, deactivating the ring slightly and allowing for controlled bromination before the reduction step.

Q: I see a small impurity at RRT 1.1. What is it? A: Check for the Ethyl ether byproduct. If the reduction is performed in ethanol with acidic quenching, or if the starting material was the ethyl ester, trace transesterification or etherification of the benzylic alcohol can occur.

References

  • Chemoselective Reductions: Common Organic Chemistry. "Reduction of Esters to Alcohols: DIBAL-H vs LiAlH4." Available at: [Link]

  • Benzofuran Synthesis: RSC Advances. "Total synthesis of natural products containing benzofuran rings." (Context on functionalizing benzofuran scaffolds). Available at: [Link]

  • Mechanism of Hydride Reduction: Chemistry Steps. "Reaction of Esters with LiAlH4 and DIBAL." Available at: [Link]

  • Workup Protocols: Organic Syntheses. "General methods for quenching aluminum hydride reductions (Rochelle Salt method)." (Adapted from standard procedures). Available at: [Link]

Validation & Comparative

A Comparative Analysis of the Biological Activity of (3-Bromo-1-benzofuran-2-yl)methanol and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its capacity to interact with a wide range of biological targets.[1][2] Derivatives of this heterocyclic system, composed of fused benzene and furan rings, exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5][6] The therapeutic potential of any benzofuran derivative is profoundly influenced by the nature and position of its substituents. This guide provides a comparative analysis of the biological activity of (3-Bromo-1-benzofuran-2-yl)methanol against other benzofuran analogs, offering experimental insights and data-driven comparisons for researchers in drug discovery and development.

A critical determinant of a benzofuran's biological activity is the presence and placement of halogen atoms.[3][7] The introduction of bromine, in particular, has been consistently shown to enhance cytotoxic and antimicrobial effects.[7][8][9] Specifically, the attachment of bromine to an alkyl or acetyl group on the benzofuran core, rather than directly to the aromatic ring, often results in pronounced cytotoxic activity.[7][10] This guide will delve into the structure-activity relationships (SAR) that govern these effects, with a focus on how the specific arrangement in (3-Bromo-1-benzofuran-2-yl)methanol—featuring a bromomethyl group at the C-3 position and a hydroxyl group at C-2—dictates its bioactivity profile relative to other derivatives.

Comparative Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on their substitution patterns.[1][11][12] The presence of a bromine atom, particularly on a methyl group at the 3-position, has been linked to remarkable and selective cytotoxicity against leukemia cells.[7][10]

The Role of Halogenation and Substitution Position

Structure-activity relationship (SAR) analysis consistently indicates that halogenation significantly increases the anticancer potential of benzofurans.[7] The compound (3-bromomethyl-1-benzofuran-2-yl)ethan-1-one , which is structurally similar to our topic compound, has shown selective toxicity towards human leukemia cells (K562 and HL-60) with IC₅₀ values of 5.0 µM and 0.1 µM, respectively, while remaining non-toxic to healthy endothelial cells (HUVEC).[7][10] This suggests that the bromomethyl group at the C-3 position is a key pharmacophore for potent and selective anticancer activity. The introduction of bromine to a methyl or acetyl group attached to the benzofuran system is a recurring theme for increased cytotoxicity.[8][9][10]

In contrast, substitutions at the C-2 position, such as ester or other heterocyclic rings, are also known to be crucial for cytotoxic activity.[3] This highlights a synergistic interplay between substituents at various positions of the benzofuran core.

Quantitative Comparison of Cytotoxicity (IC₅₀)

The following table summarizes the in vitro cytotoxic activity of various benzofuran derivatives against several human cancer cell lines, providing a basis for comparison.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
3-(Bromomethyl)-1-benzofuranK562 (Leukemia)5.0[7][10]
3-(Bromomethyl)-1-benzofuranHL-60 (Leukemia)0.1[7][10]
1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanoneK562 (Leukemia)Selectively active[13][14]
Benzofuran-based oxadiazole conjugate (Bromo derivative)HCT116 (Colon)3.27[15]
Ailanthoidol (Natural Benzofuran)Huh7 (Hepatoma)22 (at 48h)[15]
2-Aryl-7-alkoxy-benzofuran derivativeHEPG2 (Liver)12.4[16]
1-(5-Bromo-1-benzofuran-2-yl)-3-aryl-propenone (Chalcone)MCF-7 (Breast)Active[6][17]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data strongly suggests that the 3-bromomethyl configuration is a powerful driver of cytotoxicity, particularly against leukemia cell lines. The addition of other functional groups, such as the methoxy group in 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone, maintains this selective activity.[13][14]

Comparative Antimicrobial Activity

Benzofuran derivatives are also recognized for their significant antimicrobial properties, acting against a broad spectrum of bacteria and fungi.[2][18][19] The structural features that confer potent antimicrobial activity often overlap with those responsible for anticancer effects, including the strategic placement of halogen and hydroxyl groups.[20]

Structure-Activity Relationship in Antimicrobial Benzofurans

SAR studies reveal that for a benzofuran to exhibit good antibacterial activity, substitutions at the C-2 position are often critical.[18] For instance, compounds with phenyl or methoxyphenyl groups at C-2 show potent activity.[18] Furthermore, the presence of halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 is considered essential for broad-spectrum antibacterial action.[20]

Compounds with bromo-substituents have demonstrated excellent activity against both Gram-positive and Gram-negative bacteria.[20] This indicates that (3-Bromo-1-benzofuran-2-yl)methanol, with its brominated C-3 side chain, is a promising candidate for antimicrobial applications.

Quantitative Comparison of Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The table below compares the MIC values of various benzofuran derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeS. aureus4[20][21]
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeE. coli32[20][21]
Benzofuran with C-2 Phenyl substituentS. aureus0.78 - 6.25[18]
1-(Thiazol-2-yl)pyrazoline derivativeGram-negative bacteriaExcellent[18]
1-(3-Methyl-benzofuran-2-yl)ethanone derivativeGram-positive strains16 - 64[13][14]

Data indicates a range of activities, highlighting the importance of specific substitution patterns.

Mechanisms of Action

The diverse biological effects of benzofurans stem from their ability to interact with multiple cellular targets.

  • Anticancer Mechanisms: Many benzofuran derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression and signaling, such as cyclin-dependent kinases (CDKs), GSK-3β, and Src kinase.[4][15] The brominated derivative (3-bromomethyl-1-benzofuran) has been shown to induce apoptosis (programmed cell death) in leukemia cells.[10] More recent studies on similar brominated structures confirm pro-oxidative and pro-apoptotic properties, leading to increased reactive oxygen species (ROS) and activation of caspases 3/7 in cancer cells.[13][14]

  • Antimicrobial Mechanisms: The precise mechanisms are varied, but they often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

The diagram below illustrates a generalized structure-activity relationship for the biological effects of substituted benzofurans.

SAR_Benzofuran cluster_core Benzofuran Core cluster_substitutions Key Substitutions cluster_activity Biological Activity Core Benzofuran Scaffold C2 C-2 Position: - Heterocycles - Aryl Groups - Crucial for Cytotoxicity Core->C2 Substitution at C3 C-3 Position: - Bromomethyl Group - Potent & Selective  Cytotoxicity Core->C3 Substitution at C5_C6 C-5 / C-6 Positions: - Halogens (Br) - Hydroxyl Groups - Broad Antimicrobial Activity Core->C5_C6 Substitution at Anticancer Anticancer - Apoptosis Induction - Enzyme Inhibition C2->Anticancer Antimicrobial Antimicrobial - Gram-positive - Gram-negative C2->Antimicrobial C3->Anticancer C5_C6->Antimicrobial MTT_Workflow Start Start: Cell Culture Seed 1. Seed Cells in 96-well Plate Start->Seed Treat 2. Add Benzofuran Derivatives Seed->Treat Incubate_Treat 3. Incubate (24-72h) Treat->Incubate_Treat Add_MTT 4. Add MTT Reagent (0.5 mg/mL) Incubate_Treat->Add_MTT Incubate_MTT 5. Incubate (2-4h) (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 6. Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read 7. Measure Absorbance (570 nm) Solubilize->Read Analyze End: Calculate IC50 Read->Analyze

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent against a specific microorganism. [22]It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound. [23] Methodology:

  • Inoculum Preparation: From a pure overnight bacterial culture, suspend 3-4 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [24]Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the test wells. [22][24]2. Compound Dilution: In a sterile 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the stock benzofuran compound to the first column, creating a 2-fold dilution. Perform a serial two-fold dilution by transferring 100 µL from well to well across the plate. Discard the final 100 µL from the last dilution column. [24]3. Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. [24]4. Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination. [22][24]5. Incubation: Seal the plate and incubate at 37°C for 16-24 hours. [22]6. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. [22][23]

MIC_Workflow Start Start: Pure Bacterial Culture Prep_Inoculum 1. Prepare Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate 3. Inoculate Wells with Standardized Bacteria Prep_Inoculum->Inoculate Prep_Plate 2. Serial Dilution of Compound in 96-well Plate Prep_Plate->Inoculate Controls 4. Prepare Growth & Sterility Controls Inoculate->Controls Incubate 5. Incubate Plate (16-24h at 37°C) Controls->Incubate Read 6. Visually Inspect for Growth (Turbidity) Incubate->Read Analyze End: Determine MIC Value Read->Analyze

Caption: Workflow for the broth microdilution MIC test.

Conclusion

The available evidence strongly supports the hypothesis that (3-Bromo-1-benzofuran-2-yl)methanol possesses significant biological activity. The presence of a bromomethyl group at the C-3 position is a well-established driver of potent and selective anticancer activity, particularly against hematological malignancies. [7][10]This structural motif is associated with the induction of apoptosis and an increase in cellular oxidative stress. [13][14]Furthermore, the general enhancement of bioactivity by halogenation suggests that this compound is also a promising candidate for antimicrobial screening. [20] Compared to other benzofuran derivatives, the specific combination of a C-3 bromomethyl group and a C-2 hydroxyl group in (3-Bromo-1-benzofuran-2-yl)methanol positions it as a high-potential lead compound. While derivatives with substitutions at C-2 or other positions on the benzene ring also show activity, the 3-bromomethyl configuration appears uniquely effective for cytotoxicity. Further experimental validation using the standardized protocols outlined in this guide is necessary to precisely quantify its IC₅₀ and MIC values and to fully elucidate its therapeutic potential.

References

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Sources

A Senior Application Scientist's Guide to Benzofuran Synthesis: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active natural products. The persistent pursuit of more efficient, versatile, and sustainable methods for its synthesis has led to a proliferation of new catalytic strategies. This guide provides an in-depth comparison of these novel approaches against the backdrop of established, time-honored protocols. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these methods, offering a data-driven perspective to inform your synthetic planning.

Established Protocols: The Foundation of Benzofuran Synthesis

The traditional methods for constructing the benzofuran ring system have been the bedrock of synthetic organic chemistry for over a century. Understanding their strengths and limitations is crucial for appreciating the advancements of modern catalysis.

The Perkin Rearrangement: A Classic Ring Contraction

First reported in 1870, the Perkin rearrangement is a base-catalyzed conversion of 3-halocoumarins into benzofuran-2-carboxylic acids. The reaction proceeds via an initial ring-opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring.

Traditional Conditions:

The conventional Perkin rearrangement typically involves refluxing the 3-halocoumarin with a strong base, such as sodium hydroxide in ethanol, for several hours. While often providing good to quantitative yields, the prolonged reaction times and high temperatures can be a significant drawback.

Microwave-Assisted Perkin Rearrangement:

A significant improvement to this classic transformation has been the application of microwave irradiation. This modification drastically reduces reaction times from hours to mere minutes while maintaining excellent yields.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromo-4-methyl-6,7-dimethoxycoumarin

  • Dissolve 3-bromo-4-methyl-6,7-dimethoxycoumarin (1 equivalent) in ethanol in a microwave vessel.

  • Add a solution of sodium hydroxide (excess) in ethanol to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 300W for 5 minutes at 79°C.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration and recrystallize to afford 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.

Performance Data: Traditional vs. Microwave-Assisted Perkin Rearrangement

MethodReaction TimeTemperatureYieldReference
Traditional~3 hoursRefluxQuantitative
Microwave-Assisted5 minutes79°C99%

Mechanism of the Perkin Rearrangement

The accepted mechanism involves the following key steps:

Perkin_Rearrangement cluster_reactants Reactants cluster_products Products Coumarin 3-Halocoumarin Intermediate1 Ring-Opened Intermediate (Dianion) Coumarin->Intermediate1 Base-catalyzed ring fission Hydroxide OH⁻ Benzofuran Benzofuran-2-carboxylate Intermediate1->Benzofuran Intramolecular cyclization (SNAr) FinalProduct Benzofuran-2-carboxylic Acid Benzofuran->FinalProduct Protonation H3O H₃O⁺

Caption: Mechanism of the Perkin Rearrangement.

Modern Methods: The Rise of Transition-Metal Catalysis

The limitations of classical methods, such as harsh reaction conditions and limited substrate scope, have driven the development of more sophisticated transition-metal-catalyzed approaches. These modern techniques offer milder conditions, greater functional group tolerance, and access to a wider array of substituted benzofurans.

Palladium-Catalyzed Synthesis: A Versatile Workhorse

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to benzofuran formation is no exception. The Sonogashira coupling, in particular, has proven to be a powerful tool.

Sonogashira Coupling Followed by Cyclization:

This widely used strategy involves the palladium- and copper-cocatalyzed cross-coupling of an o-iodophenol with a terminal alkyne. The resulting o-alkynylphenol then undergoes an intramolecular cyclization to afford the 2-substituted benzofuran.

Experimental Protocol: One-Pot Three-Component Synthesis of 2,3-Disubstituted Benzofurans

  • To a microwave vial, add 2-iodophenol (1 equivalent), a terminal alkyne (1.2 equivalents), an aryl iodide (1.5 equivalents), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and a suitable base (e.g., Et₃N) in a solvent like DMF.

  • Seal the vial and heat in a microwave reactor at a specified temperature and time (e.g., 120°C for 20 minutes).

  • After cooling, dilute the reaction mixture with a suitable solvent and wash with water.

  • Purify the crude product by column chromatography.

Performance Data: Palladium-Catalyzed Benzofuran Synthesis

ReactantsCatalyst SystemConditionsYieldReference
o-Iodophenol, PhenylacetylenePd(OAc)₂, bpy, Toluene90°C58-94%
o-Iodophenol, Phenylacetylene, Aryl IodidePd(PPh₃)₄, CuI, Et₃N, DMFMicrowave, 120°C, 20 minGood to Excellent
o-Iodophenols, ArylacetylenesIn situ generated Pd nanoparticles, WaterAerobic, ligand- and copper-freeHigh

Mechanism of Palladium-Catalyzed Benzofuran Synthesis

The catalytic cycle for the Sonogashira coupling and subsequent cyclization is a well-established process:

Palladium_Catalysis cluster_catalytic_cycle Sonogashira Coupling Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd IodoPhenol o-Iodophenol IodoPhenol->OxAdd PdII_Aryl Aryl-Pd(II)-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu_Alkyne Copper Acetylide Cu_Alkyne->Transmetalation PdII_Alkyne Aryl-Pd(II)-Alkyne Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 AlkynylPhenol o-Alkynylphenol RedElim->AlkynylPhenol Cyclization Intramolecular Cyclization AlkynylPhenol->Cyclization Benzofuran 2-Substituted Benzofuran Cyclization->Benzofuran

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.